2,2-Bis[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE is a complex organic compound featuring a phenyl group attached to a central ethanone structure, which is further substituted with two 5-amino-1,3,4-thiadiazol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE typically involves multiple steps:
Formation of 5-amino-1,3,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment to the ethanone structure: The 5-amino-1,3,4-thiadiazole groups are then attached to the ethanone structure through a nucleophilic substitution reaction, where the thiadiazole acts as a nucleophile attacking the carbonyl carbon of the ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The thiadiazole groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone structure can be reduced to an alcohol.
Substitution: The amino groups on the thiadiazole rings can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Research: Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and other biochemical processes.
Industrial Applications: The compound’s unique structure allows it to be used in the synthesis of other complex molecules, potentially serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction.
Molecular Pathways: It may also affect various molecular pathways by interacting with proteins and other biomolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES): A known glutaminase inhibitor used in cancer research.
Acetazolamide: A carbonic anhydrase inhibitor with a similar thiadiazole structure.
Uniqueness
2,2-BIS[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE is unique due to its dual thiadiazole groups and phenylethanone core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N6OS4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2,2-bis[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C12H10N6OS4/c13-9-15-17-11(22-9)20-8(21-12-18-16-10(14)23-12)7(19)6-4-2-1-3-5-6/h1-5,8H,(H2,13,15)(H2,14,16) |
InChI Key |
VZRJJXBHSLHGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(SC2=NN=C(S2)N)SC3=NN=C(S3)N |
Origin of Product |
United States |
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